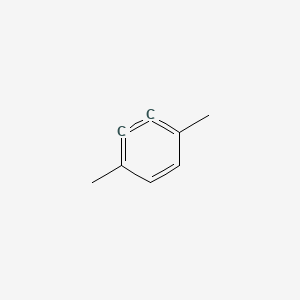
1,4-Dimethylcyclohexa-1,3-dien-5-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethylcyclohexa-1,3-dien-5-yne is an organic compound characterized by a cyclohexadiene ring with two methyl groups and a triple bond at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethylcyclohexa-1,3-dien-5-yne can be synthesized through various methods, including:
Electrophilic Addition: This involves the addition of electrophiles to the conjugated diene system, leading to the formation of the desired compound.
Cycloaddition Reactions: These reactions involve the combination of smaller molecules to form the cyclohexadiene ring structure.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale electrophilic addition and cycloaddition reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethylcyclohexa-1,3-dien-5-yne undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate and chromium trioxide.
Reducing Agents: Including lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
1,4-Dimethylcyclohexa-1,3-dien-5-yne has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dimethylcyclohexa-1,3-dien-5-yne involves its interaction with molecular targets and pathways, including:
Electrophilic Attack: The compound undergoes electrophilic addition reactions, leading to the formation of various products.
Proton and Electron Hole Catalysis: This mechanism involves the catalysis of reactions through the transfer of protons and electron holes.
Comparison with Similar Compounds
Properties
CAS No. |
59309-68-1 |
|---|---|
Molecular Formula |
C8H8 |
Molecular Weight |
104.15 g/mol |
InChI |
InChI=1S/C8H8/c1-7-3-5-8(2)6-4-7/h3,5H,1-2H3 |
InChI Key |
QAMNBFAYKUOUDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C=C=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















